REACTION_CXSMILES
|
[CH:1](N1CCCCC1)=[O:2].[CH2:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([Li])=[C:14]([F:19])[C:13]=1[F:20])[CH3:10]>C1COCC1.C1COCC1.CCCCCC>[CH2:9]([O:11][C:12]1[CH:17]=[CH:16][C:15]([CH:1]=[O:2])=[C:14]([F:19])[C:13]=1[F:20])[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Name
|
4-ethoxy-2,3-difluorophenyllithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=C(C=C1)[Li])F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
THF hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCCCCC
|
Name
|
1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
recrystallization from petroleum ether (boiling range 40°-60° C.)
|
Type
|
CUSTOM
|
Details
|
gives colourless crystals, m.p. 70° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=C(C(=C(C=O)C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |